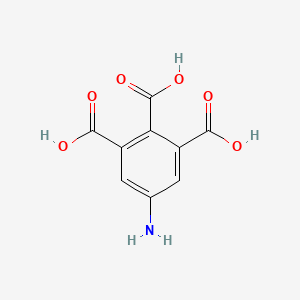

5-Amino-1,2,3-benzenetricarboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

5-aminobenzene-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c10-3-1-4(7(11)12)6(9(15)16)5(2-3)8(13)14/h1-2H,10H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMLNKQMKMBNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560223 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37141-01-8 | |

| Record name | 5-Aminobenzene-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1,2,3-benzenetricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1,2,3-benzenetricarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthesis methodologies for 5-Amino-1,2,3-benzenetricarboxylic acid (CAS 37141-01-8), a versatile organic compound with significant applications in materials science and coordination chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the core synthetic pathway, which involves the electrophilic nitration of 1,2,3-benzenetricarboxylic acid followed by the chemical reduction of the resulting nitro intermediate. This guide emphasizes the causality behind experimental choices, offers detailed protocols derived from established literature, and discusses the critical parameters that influence reaction outcomes. Safety considerations and alternative methodologies are also reviewed to provide a well-rounded perspective for practical laboratory application.

Introduction and Strategic Importance

This compound, also known as 5-aminohemimellitic acid, is an aromatic compound distinguished by a benzene ring substituted with three adjacent carboxylic acid groups and an amino group.[1][2] This unique arrangement of functional groups imparts valuable properties, making it a sought-after building block in several advanced applications:

-

Coordination Chemistry & MOFs: The multiple carboxylic acid moieties and the amino group serve as excellent coordination sites for metal ions, enabling its use as a versatile organic linker in the synthesis of novel Metal-Organic Frameworks (MOFs) with potential applications in gas storage and catalysis.[1]

-

Materials Science: It is utilized for the functionalization of multi-walled carbon nanotubes (MWCNTs), providing anchor points for metal oxide nanoparticles through diazonium salt grafting.[1]

-

Dye and Pigment Synthesis: The aromatic amine structure serves as a precursor in the synthesis of azo compounds, which are fundamental components in the dye and pigment industry.[1]

The molecular structure features both acidic (carboxylic acids) and basic (amino) functionalities, allowing for a range of chemical modifications and making its efficient synthesis a topic of interest for both academic and industrial research.[2]

The Principal Synthetic Pathway: A Two-Step Approach

The most established and widely documented method for preparing this compound is a two-step sequence starting from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[3] The logical flow of this synthesis is dictated by the principles of electrophilic aromatic substitution and functional group transformation.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Electrophilic Nitration of 1,2,3-Benzenetricarboxylic Acid

The initial step involves the introduction of a nitro (-NO₂) group onto the aromatic ring of the starting material, hemimellitic acid. This is a classic electrophilic aromatic substitution (EAS) reaction.

Causality and Mechanistic Rationale:

The nitrating agent is the highly electrophilic nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

Sources

physicochemical properties of 5-Amino-1,2,3-benzenetricarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1,2,3-benzenetricarboxylic Acid

Introduction: Unveiling a Versatile Multifunctional Building Block

This compound (5-ABTCA), also known by synonyms such as 1-Aminobenzene-3,4,5-tricarboxylic acid, is a unique organic compound characterized by a benzene ring functionalized with three adjacent carboxylic acid groups and an amino group.[1] This substitution pattern imparts a fascinating combination of acidic and basic properties, making it a highly versatile building block in various scientific domains.[1] Its structural features are pivotal to its applications, which range from a precursor in the synthesis of dyes and pigments to a sophisticated ligand in the construction of metal-organic frameworks (MOFs).[2] In the realm of drug development and materials science, a thorough understanding of its physicochemical properties is not merely academic; it is the cornerstone of rational design, enabling researchers to predict its behavior, optimize reaction conditions, and unlock its full potential in novel applications.[2][3] This guide provides a comprehensive exploration of these properties, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Profile

The arrangement of three carboxyl groups and one amino group on the aromatic ring dictates the compound's fundamental properties.[2] The presence of these multiple polar, ionizable groups suggests high polarity, significant hydrogen bonding capability, and a complex acid-base chemistry.[1]

Molecular Structure

The spatial arrangement of the functional groups is critical to the molecule's reactivity and intermolecular interactions.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical identifiers and properties of 5-ABTCA, compiled from various chemical databases.

| Property | Value | Source(s) |

| CAS Number | 37141-01-8 | [2][4][5] |

| Molecular Formula | C₉H₇NO₆ | [1][2][6] |

| Molecular Weight | 225.16 g/mol | [2][4][7] |

| Appearance | Colorless to pale yellow crystalline powder | [2][6] |

| Melting Point | >360 °C | [2] |

| Boiling Point (Predicted) | 575.2 ± 50.0 °C | [6][7] |

| Density (Predicted) | 1.741 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 2.96 ± 0.30 | [6] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO) | [2][6] |

In-Depth Analysis of Key Properties

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics.[8][9] 5-ABTCA is reported to be soluble in water and polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[2][6]

-

Causality of Solubility: This solubility profile is a direct consequence of its molecular structure. The three carboxylic acid groups and the one amino group are highly polar and capable of forming strong hydrogen bonds with polar solvent molecules like water.[1] In aqueous media, the carboxylic acid groups can deprotonate to form carboxylates (-COO⁻) and the amino group can protonate to form an ammonium ion (-NH₃⁺), further enhancing its interaction with water molecules. Its solubility in solvents like DMSO, a polar aprotic solvent, is also driven by strong dipole-dipole interactions and hydrogen bonding. This property is crucial for its use in solution-phase reactions and for formulating it into delivery systems.[3][10]

Thermal Stability

5-ABTCA exhibits high thermal stability, with a melting point reported to be above 360°C and a predicted decomposition temperature around 575°C.[2]

-

Structural Interpretation: The high melting point is indicative of a highly ordered and stable crystalline lattice. The extensive network of intermolecular hydrogen bonds between the carboxylic acid and amino groups of adjacent molecules, combined with potential π-π stacking of the benzene rings, requires a significant amount of thermal energy to disrupt. This stability is advantageous for applications requiring high-temperature processing and ensures a long shelf life under standard storage conditions.[4]

Acid-Base Properties (pKa)

With three acidic carboxylic acid groups and one basic amino group, 5-ABTCA is an amphoteric molecule. The predicted pKa of approximately 2.96 suggests that the carboxylic acid groups are strongly acidic.[2][6]

-

Significance in Drug Development: The ionization state of a molecule at physiological pH (~7.4) is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[11] Given the low pKa, the carboxylic acid groups of 5-ABTCA will be fully deprotonated and negatively charged at physiological pH, while the amino group (with a typical pKa for anilines around 4-5) would be largely neutral. This predominantly anionic character at neutral pH will govern its interactions with biological targets and its transport across membranes.

Field-Proven Experimental Protocols

To ensure scientific integrity, the determination of these physicochemical properties must follow robust, validated protocols. The following sections detail the methodologies for measuring melting point, solubility, and pKa.

Protocol 1: Melting Point Determination via the Capillary Method

The capillary method is the standard pharmacopeial technique for accurate melting point determination.[12][13] It relies on visual observation of the phase transition from solid to liquid as a function of temperature.

Methodology

-

Sample Preparation: Ensure the 5-ABTCA sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.

-

Capillary Loading: Press the open end of a glass capillary tube into the powdered sample several times. Tap the bottom (sealed) end of the tube on a hard surface to compact the powder into a column of 2-4 mm height.[12]

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, first heat rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.[14]

-

Precise Determination: Cool the apparatus to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (e.g., 1-2°C per minute).[14]

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point range.[12]

Causality and Trustworthiness: A slow heating rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate reading.[15] A sharp melting range (e.g., 0.5-1.0°C) is a strong indicator of high purity, whereas impurities will typically cause a depression and broadening of the melting range.[14] This protocol is self-validating through routine calibration of the apparatus with certified standards.[12]

Caption: Workflow for Melting Point Determination by the Capillary Method.

Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, providing a definitive value for a compound's solubility in a given solvent at a specific temperature.[16]

Methodology

-

Preparation: Add an excess amount of solid 5-ABTCA to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed, airtight vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.[16]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[17]

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.

-

Analysis: Determine the concentration of 5-ABTCA in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.[17]

Causality and Trustworthiness: Extended shaking ensures the system reaches true thermodynamic equilibrium.[16] Meticulous phase separation is vital to prevent undissolved solid particles from being analyzed, which would lead to an overestimation of solubility. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, excluding any impurities or degradants.[17]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Synthesis, Reactivity, and Applications

Synthesis Overview

The primary route for preparing 5-ABTCA involves a two-step process starting from 1,2,3-benzenetricarboxylic acid. [18]1. Nitration: The starting material is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 5-position, yielding 5-nitro-1,2,3-benzenetricarboxylic acid. [2]2. Reduction: The intermediate nitro compound is then subjected to a reduction reaction, commonly catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), to convert the nitro group (-NO₂) into the amino group (-NH₂), affording the final product. [2][18]

Key Applications

The unique physicochemical properties of 5-ABTCA make it a valuable compound in several fields:

-

Coordination Chemistry: It serves as a versatile organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The multiple carboxylic acid groups can coordinate with metal ions, creating porous structures with potential applications in gas storage and catalysis. [2]* Materials Science: The amino group allows for further functionalization, for example, through diazonium salt grafting to modify surfaces like carbon nanotubes. [2]* Organic Synthesis: It is an intermediate in the synthesis of specialized dyes and fluorescent probes, where the amino and carboxyl groups can be chemically modified to tune the final product's properties. [6]* Drug Development: While not a drug itself, its structure is of interest. Amino acid-based molecules are explored for enhancing drug solubility, stability, and targeted delivery. [3][]Derivatives of 5-ABTCA could be investigated for pharmacological activity or used as biocompatible components in drug delivery systems. [2]

Conclusion

This compound is a compound whose value lies in the interplay of its functional groups. Its high thermal stability, predictable solubility in polar solvents, and distinct acid-base characteristics are all direct outcomes of its molecular architecture. A rigorous, protocol-driven approach to characterizing these properties, as outlined in this guide, is essential for any researcher or developer aiming to harness its potential. From designing novel porous materials to exploring new avenues in medicinal chemistry, the foundational physicochemical data of 5-ABTCA provides the reliable roadmap necessary for innovation and scientific advancement.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

- Melting Point Determin

- Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (n.d.).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

- Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). Semantic Scholar. [Link]

- Measuring the Melting Point. (2023). Westlab Canada. [Link]

- Melting point determination. (n.d.). University of Calgary. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

- Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. [Link]

- Melting point determin

- This compound | C9H7NO6. (n.d.). PubChem. [Link]

- 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8. (n.d.). AMERICAN ELEMENTS. [Link]

- Amino acids and its pharmaceutical applications: A mini review. (2022). PubMed. [Link]

- The Role of Amino Acids in Pharmaceuticals. (n.d.). Oakwood Labs. [Link]

Sources

- 1. CAS 37141-01-8: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino acids and its pharmaceutical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Aminobenzene-1,2,3-tricarboxylic acid | 37141-01-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. rheolution.com [rheolution.com]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. thinksrs.com [thinksrs.com]

- 13. mt.com [mt.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. westlab.com [westlab.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 5-Amino-1,2,3-benzenetricarboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1,2,3-benzenetricarboxylic acid (5-ABTCA) is an aromatic compound of significant interest in various fields of chemical and materials science. Its unique structure, featuring a benzene ring symmetrically substituted with three carboxylic acid groups and one amino group, makes it a versatile building block and ligand.[1] The presence of both acidic carboxyl groups and a basic amino group imparts amphoteric properties, allowing for a diverse range of chemical transformations.[2] This guide provides a comprehensive overview of 5-ABTCA, including its chemical identifiers, physicochemical properties, detailed synthesis protocols, analytical characterization, safety information, and its current and potential applications, particularly in materials science and as a scaffold in medicinal chemistry.

Core Identifiers and Physicochemical Properties

Accurate identification and understanding of the physicochemical properties of this compound are fundamental for its application in research and development.

| Identifier | Value |

| CAS Number | 37141-01-8[1] |

| IUPAC Name | 5-aminobenzene-1,2,3-tricarboxylic acid[2] |

| Molecular Formula | C₉H₇NO₆[1] |

| Molecular Weight | 225.16 g/mol [1] |

| Synonyms | 1-Aminobenzene-3,4,5-tricarboxylic acid, 5-Amino-benzene-1,2,3-tricarboxylic acid[3] |

| InChI Key | DEMLNKQMKMBNIU-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value |

| Physical State | Colorless to pale yellow crystalline powder.[1] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1] |

| Melting Point | >360 °C[1] |

| Boiling Point (Predicted) | 575.2 ± 50.0 °C[4] |

| Density (Predicted) | 1.741 ± 0.06 g/cm³[4] |

| pKa (Predicted) | ≈ 2.96 (reflecting the strong acidic nature of the carboxyl groups)[1] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process commencing from 1,2,3-benzenetricarboxylic acid (hemimellitic acid).[1] The process involves the nitration of the aromatic ring followed by the reduction of the nitro group to an amine.[1]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles and data from patent literature, providing a framework for laboratory-scale synthesis.[5]

Part 1: Synthesis of 5-Nitro-1,2,3-benzenetricarboxylic Acid (Nitration)

-

Causality: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is a critical parameter to control the rate of reaction and minimize side-product formation.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-benzenetricarboxylic acid in concentrated nitric acid (60-98%) with a molar ratio of approximately 1:1 to 1:5 (acid to HNO₃).[5]

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (or fuming sulfuric acid) dropwise while maintaining the temperature between 50 °C and 200 °C.[5] The molar ratio of 1,2,3-benzenetricarboxylic acid to sulfuric acid should be in the range of 1:2 to 1:7.[5]

-

After the addition is complete, allow the reaction to stir at the selected temperature until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and an organic solvent such as ethyl acetate, isopropyl ether, or acetone to remove impurities.[5]

-

Dry the solid to obtain 5-nitro-1,2,3-benzenetricarboxylic acid.

-

Part 2: Synthesis of this compound (Reduction)

-

Causality: Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. Palladium on carbon (Pd/C) is a common catalyst for this transformation, where hydrogen gas is the reductant. The reaction is typically carried out in a protic solvent like methanol.

-

Protocol:

-

In a hydrogenation vessel, dissolve the 5-nitro-1,2,3-benzenetricarboxylic acid intermediate in methanol.[5]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C). The mass ratio of the catalyst to the nitro compound can range from 0.01:1 to 0.15:1.[5]

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (0.1 MPa to 1 MPa) and heat the mixture to a temperature between 20 °C and 150 °C.[5]

-

Stir the reaction mixture vigorously until the uptake of hydrogen ceases (indicating the completion of the reaction).

-

Cool the reaction mixture, carefully vent the hydrogen, and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to yield pure this compound.[1]

-

Analytical Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. A combination of spectroscopic techniques is recommended.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbons and the aromatic carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

-

Broad O-H stretching of the carboxylic acid groups (~2500-3300 cm⁻¹).

-

N-H stretching of the primary amine (~3300-3500 cm⁻¹).

-

C=O stretching of the carboxylic acid groups (~1700 cm⁻¹).[1]

-

C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound.

-

Applications

The unique structural features of this compound make it a valuable compound in several areas of research and development.

Materials Science

-

Metal-Organic Frameworks (MOFs): 5-ABTCA serves as a versatile organic linker in the synthesis of MOFs. The carboxylic acid groups can coordinate with metal ions (e.g., zinc and copper) to form stable, porous coordination polymers with potential applications in gas storage and catalysis.[1]

-

Functionalization of Nanomaterials: This compound is used to functionalize multi-walled carbon nanotubes (MWCNTs). The amino group allows for diazotization reactions, enabling the grafting of the molecule onto the surface of the nanotubes. The carboxylic acid groups can then act as anchor points for metal oxide nanoparticles, leading to the formation of nanocomposites for catalysis.[1]

Chemical Synthesis

-

Intermediate for Dyes and Pigments: The aromatic amine functionality makes 5-ABTCA a useful intermediate in the synthesis of various dyes and pigments.[6]

-

Fluorescent Probes: The compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.[6]

Drug Development and Medicinal Chemistry

While direct therapeutic applications of this compound are not extensively documented, its structure represents a valuable scaffold for the design of novel bioactive molecules.

-

Scaffold for Drug Design: Aminobenzoic acids are recognized as important building blocks in pharmaceutical research.[7] The rigid benzenetricarboxylic acid framework of 5-ABTCA can be used to present various functional groups in a defined spatial orientation, which is a key principle in rational drug design.

-

Derivatization Potential: The amino and carboxylic acid groups are amenable to a wide range of chemical modifications. The amino group can be acylated, alkylated, or converted to other functional groups, while the carboxylic acids can be transformed into esters, amides, or other derivatives. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.

Safety and Handling

Hazard Identification

-

GHS Classification:

-

Skin irritation (Category 2) - H315: Causes skin irritation.

-

Eye irritation (Category 2A) - H319: Causes serious eye irritation.

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.

-

-

Signal Word: Warning

-

GHS Pictogram:

-

GHS07 (Exclamation mark)

-

Precautionary Measures

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage:

-

Keep in a dark place, under an inert atmosphere, at room temperature.

-

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a multifunctional aromatic compound with significant potential in both materials science and as a foundational scaffold in medicinal chemistry. Its synthesis, while requiring a two-step process, is achievable through established nitration and reduction methodologies. The diverse reactivity of its functional groups provides a rich platform for the development of novel materials and potential therapeutic agents. As research continues to explore the applications of unique molecular architectures, this compound is poised to be a valuable tool for chemists and materials scientists.

References

[1] this compound | 37141-01-8 | Benchchem. (n.d.). Retrieved January 11, 2026, from [6] this compound - ChemBK. (2024, April 9). Retrieved January 11, 2026, from 5-Aminobenzene-1,2,3-tricarboxylic acid | 37141-01-8 - Sigma-Aldrich. (n.d.). Retrieved January 11, 2026, from [5] Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (n.d.). CN113372231A. Retrieved January 11, 2026, from [8] 5-Aminobenzene-1,2,3-tricarboxylic acid | CAS 37141-01-8 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 11, 2026, from [2] CAS 37141-01-8: this compound - CymitQuimica. (n.d.). Retrieved January 11, 2026, from [7] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). Retrieved January 11, 2026, from [3] 1-Aminobenzene-3,4,5-tricarboxylic acid | CAS#:37141-01-8 | Chemsrc. (2025, August 25). Retrieved January 11, 2026, from [9] Safety Data Sheet. (n.d.). Retrieved January 11, 2026, from [4] 5-amino-1.2.3-benzenetricarboxylic acid - ChemBK. (2024, April 9). Retrieved January 11, 2026, from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 37141-01-8 | 5-Aminobenzene-1,2,3-tricarboxylic acid - AiFChem [aifchem.com]

- 3. 1-Aminobenzene-3,4,5-tricarboxylic acid | CAS#:37141-01-8 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

- 8. americanelements.com [americanelements.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the Solubility of 5-Amino-1,2,3-benzenetricarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,2,3-benzenetricarboxylic acid, a substituted aromatic compound, holds significant potential in various scientific fields, including materials science and as an intermediate in organic synthesis.[1][2] A thorough understanding of its solubility in different solvent systems is paramount for its effective application, particularly in drug development and formulation where bioavailability is critical. This guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles governing its dissolution, the practical aspects of its solubility in aqueous and organic solvents, and detailed experimental protocols for its quantitative determination.

Introduction: The Physicochemical Landscape of this compound

This compound is a colorless to pale yellow crystalline powder.[1][2] Its molecular structure, featuring a benzene ring substituted with three carboxylic acid groups and one amino group, dictates its physicochemical properties and, consequently, its solubility.[1][3] The presence of both acidic (carboxylic acid) and basic (amino) functionalities imparts amphoteric and zwitterionic characteristics to the molecule, making its solubility highly dependent on the pH of the medium.[3]

Molecular Structure and Key Functional Groups:

The unique arrangement of functional groups allows for extensive hydrogen bonding, both intramolecularly and with solvent molecules, which plays a pivotal role in its solubility profile.[3]

Caption: Molecular structure of this compound.

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, the following principles are of particular importance:

-

"Like Dissolves Like": This fundamental principle suggests that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents. Due to its multiple polar functional groups, this compound is anticipated to have higher solubility in polar solvents.

-

Impact of pH on Ionizable Compounds: As an amphoteric substance, the ionization state of this compound is governed by the pH of the solution. The solubility of the ionized forms is generally significantly higher than that of the neutral zwitterionic form. The pH at which the net charge of the molecule is zero is known as the isoelectric point (pI), where the lowest aqueous solubility is typically observed.

pH-Dependent Solubility and the Isoelectric Point (pI)

The ionization of this compound can be represented by the following equilibria:

Caption: Ionization states of this compound at varying pH.

To predict the pH of minimum solubility, the isoelectric point (pI) must be estimated. This requires knowledge of the acid dissociation constants (pKa) of the carboxylic acid and amino groups.

pKa Estimation:

-

Carboxylic Acid Groups: A predicted pKa value for the carboxylic acid groups is approximately 2.96.[2] The parent compound, 1,2,3-benzenetricarboxylic acid, has pKa values of 2.88, 4.75, and 7.13. The electron-withdrawing nature of the additional carboxylic acid groups and the amino group will influence these values.

-

Amino Group: For 4-aminobenzoic acid, the pKa of the amino group is approximately 4.85. The presence of three electron-withdrawing carboxylic acid groups on the benzene ring in our target molecule would be expected to decrease the basicity (lower the pKa) of the amino group.

Isoelectric Point (pI) Estimation:

For a molecule with multiple acidic and one basic group, the pI is the average of the two pKa values that bracket the neutral (zwitterionic) species. Given the estimated pKa values, the zwitterionic form will exist between the pKa of the most acidic carboxylic acid and the pKa of the amino group. A rough estimation of the pI would therefore be the average of the first carboxylic acid pKa and the amino group pKa. A precise calculation is not possible without experimental pKa values.

Solubility Profile in Various Solvents

Based on its chemical structure, this compound is known to be soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[1][2] However, quantitative data is scarce in the literature. The following table summarizes the qualitative solubility and provides a foundation for experimental determination.

| Solvent | Polarity | Expected Solubility | Rationale |

| Water | High | Soluble | The polar carboxylic acid and amino groups can form strong hydrogen bonds with water molecules. Solubility is highly pH-dependent. |

| Ethanol | High | Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding with the solute. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate both the polar and non-polar parts of the molecule. |

| Methanol | High | Likely Soluble | Similar to ethanol, methanol is a polar protic solvent. |

| Acetone | Medium | Moderately Soluble | As a polar aprotic solvent, it should exhibit some solvating power. |

| Hexane | Low | Insoluble | The large difference in polarity between the non-polar hexane and the highly polar solute will result in poor solubility. |

| Toluene | Low | Sparingly Soluble | While non-polar, the aromatic nature of toluene might allow for some weak interactions with the benzene ring of the solute. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following sections detail three common methods for determining the solubility of this compound.

Shake-Flask Method (Thermodynamic Solubility)

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable filter (e.g., a 0.22 µm syringe filter compatible with the solvent).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Gravimetric Method

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute.

Step-by-Step Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the shake-flask method.

-

Aliquoting: Carefully withdraw a known volume or weight of the clear saturated solution.

-

Solvent Evaporation: Place the aliquot in a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the compound) until a constant weight of the solid residue is obtained.

-

Weighing: Accurately weigh the container with the dried solute.

-

Calculation: The solubility is calculated from the mass of the solute and the volume or mass of the solvent used.

UV-Vis Spectrophotometry for Quantification

This technique is often used in conjunction with the shake-flask method for quantifying the solute concentration.

Step-by-Step Protocol:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of the compound with known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Sample Analysis: After obtaining the clear supernatant from the shake-flask method, dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample at the λmax and use the calibration curve to determine its concentration.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by taking the dilution factor into account.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship should be determined experimentally for specific applications.

-

pH: As discussed, pH is a critical factor. To enhance solubility in aqueous solutions, the pH should be adjusted to be significantly different from the isoelectric point to ensure the compound exists predominantly in its more soluble ionized form.

-

Solvent Polarity: The choice of solvent is crucial, with polar solvents generally being more effective.

-

Presence of Co-solvents: The addition of a miscible co-solvent can be used to modulate the polarity of the solvent system and enhance solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the surrounding solvent environment. While it is qualitatively known to be soluble in polar solvents like water, ethanol, and DMSO, a comprehensive understanding for research and development purposes necessitates quantitative data. The experimental protocols detailed in this guide provide a robust framework for obtaining this critical information. Furthermore, the strong dependence of its aqueous solubility on pH highlights the importance of considering the isoelectric point in formulation and application design. Further research to experimentally determine the pKa values of this compound would be invaluable for more precise predictions of its solubility behavior.

References

- ChemBK. This compound. (2024-04-09).

- Benchchem. This compound | 37141-01-8.

- CymitQuimica. CAS 37141-01-8: this compound.

- PubChem. This compound.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

- Orango. How to Calculate Isoelectric Point of Amino Acids?. (2025-08-21).

- Master Organic Chemistry.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.

- ResearchGate. How to find solubilities of drugs by using uv-visible spectroscopy?. (2014-01-05).

Sources

molecular structure and conformation of 5-Amino-1,2,3-benzenetricarboxylic acid

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-1,2,3-benzenetricarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (5-ABTCA) is a highly functionalized aromatic molecule that serves as a critical building block in advanced materials science and coordination chemistry. Its unique architecture, featuring a dense arrangement of three vicinal carboxylic acid groups and a strategically positioned amino moiety, gives rise to complex structural and conformational behaviors. This guide provides a comprehensive analysis of the molecular structure of 5-ABTCA, delving into the steric and electronic factors that govern its conformation. We will explore the critical role of intramolecular hydrogen bonding, the non-planar orientation of its carboxyl groups, and the methodologies—both computational and experimental—required to elucidate its preferred spatial arrangements. Understanding these fundamental characteristics is paramount for harnessing its full potential in the rational design of Metal-Organic Frameworks (MOFs), functionalized nanomaterials, and specialty polymers.

Core Molecular Architecture and Physicochemical Properties

This compound is an organic compound built upon a benzene ring.[1] Its structure is distinguished by the presence of three adjacent (vicinal) carboxylic acid (-COOH) groups and one amino (-NH₂) group.[1][2] This dense functionalization dictates its chemical properties and applications. The IUPAC name for this compound is 5-aminobenzene-1,2,3-tricarboxylic acid.[2]

The molecular formula is C₉H₇NO₆, with a molecular weight of approximately 225.16 g/mol .[2][3][4] The presence of multiple polar functional groups—three acidic carboxyl groups and one basic amino group—allows the molecule to engage in extensive hydrogen bonding, influencing its solubility and reactivity.[1] It is typically a colorless to pale yellow crystalline powder, soluble in water and polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[2][5]

| Property | Value | Source(s) |

| CAS Number | 37141-01-8 | [1][2][3] |

| Molecular Formula | C₉H₇NO₆ | [2][3][4][5] |

| Molecular Weight | ~225.16 g/mol | [2][3][4] |

| Physical State | Colorless to pale yellow crystalline powder | [2][5] |

| Melting Point | >360°C | [2] |

| Solubility | Soluble in water, ethanol, DMSO | [2][5] |

| InChI Key | DEMLNKQMKMBNIU-UHFFFAOYSA-N | [2] |

Synthesis Pathway: From Tricarboxylic Acid to Amino-Derivative

The primary route for synthesizing 5-ABTCA is a well-established two-step process starting from 1,2,3-benzenetricarboxylic acid.[2][6] This method is suitable for industrial production and involves nitration followed by reduction.[6]

-

Nitration: 1,2,3-benzenetricarboxylic acid is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The directing effects of the three electron-withdrawing carboxyl groups favor the introduction of a nitro group (-NO₂) at the C5 position, yielding 5-nitro-1,2,3-benzenetricarboxylic acid.

-

Reduction: The intermediate nitro compound is then reduced to the target amino derivative. Catalytic hydrogenation is a common and efficient method, where the nitro compound is reacted with hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol.[2][6]

Caption: General workflow for the synthesis of 5-ABTCA.

Conformational Analysis: A Study in Non-Planarity

The conformation of 5-ABTCA is a complex interplay of steric hindrance and intramolecular electronic interactions. The dense packing of three adjacent carboxyl groups on the benzene ring is the dominant factor preventing a planar geometry.

Steric Hindrance and Non-Planar Carboxyl Groups

Aromatic carboxylic acids with substituents in the ortho position to the carboxyl group are known to adopt non-planar conformations.[7] In the case of 5-ABTCA, the carboxyl groups at C1 and C3 are ortho to the C2 carboxyl group. The resulting steric repulsion forces at least one, and likely all three, carboxyl groups to rotate out of the plane of the benzene ring.[7] This rotation minimizes van der Waals strain between the oxygen atoms of adjacent carboxyl groups. While planar conformations may exist as high-energy transition states, the ground-state structures are inherently non-planar.

The Role of Intramolecular Hydrogen Bonding

The proximity of multiple hydrogen bond donors (-OH from carboxyl, -NH from amino) and acceptors (C=O from carboxyl, -N from amino) creates a high probability of intramolecular hydrogen bonding (IMHB). These interactions are critical as they can stabilize specific rotamers, effectively "locking" the molecule into a preferred conformation.

Potential IMHB networks include:

-

Carboxyl-Carboxyl: The acidic proton of one -COOH group can form a hydrogen bond with the carbonyl oxygen of an adjacent -COOH group.

-

Amino-Carboxyl: The protons of the C5-NH₂ group can interact with the carbonyl oxygen of the C1 or C3 carboxyl groups.

The formation of these internal hydrogen bonds can significantly enhance the molecule's rigidity and influence its interaction with external species, such as metal ions or solvent molecules.[8]

Caption: Key interactions determining the conformation of 5-ABTCA.

Methodologies for Structural Elucidation

A combination of computational modeling and experimental validation is required to fully characterize the conformational landscape of 5-ABTCA.

Computational Chemistry Workflow

Quantum mechanical calculations are invaluable for predicting low-energy conformations and understanding the barriers to their interconversion.

Protocol: Conformational Analysis via DFT

-

Initial Structure Generation: Construct a 3D model of 5-ABTCA.

-

Conformational Search: Perform a systematic scan of the potential energy surface. This is achieved by rotating the dihedral angles associated with the C(ring)-C(carboxyl) and C-O bonds in small increments to generate a library of possible rotamers.

-

Geometry Optimization: Subject each identified conformer to full geometry optimization using a robust method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the lowest energy structure for each potential conformer.

-

Energy Calculation & Analysis: Compute the single-point energies of the optimized conformers to determine their relative stabilities. The conformer with the lowest energy is the predicted global minimum.

-

Transition State Search: To understand the dynamics, locate the transition states connecting the low-energy conformers. This helps determine the energy barriers for conformational change.[9]

Sources

- 1. CAS 37141-01-8: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound [chembk.com]

- 6. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 5-Amino-1,2,3-benzenetricarboxylic acid

Caption: Generalized workflow for EI-MS analysis. [14]

References

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Samsonowicz, M., et al. (2005). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. ResearchGate.

- LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. LCGC International.

- Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry.

- Khan, A., & Siddiqui, M. K. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. ResearchGate.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial.

- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.

- University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY.

- Royal Society of Chemistry. (n.d.). Supporting information.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts.

- Inomata, T., & Moriwaki, T. (1973). Infrared Absorption Spectra of Aminobenzoic Acid Coordination Compounds. Bulletin of the Chemical Society of Japan, 46(4), 1148-1154.

- Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. DergiPark.

- Rohman, A., & Windarsih, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14.

- RTI Laboratories. (n.d.). FTIR Analysis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001392).

- Pacific BioLabs. (n.d.). FTIR - A Helpful Tool to Determine Chemical Composition.

- ResearchGate. (n.d.). Experimental and predicted 13C NMR chemical shifts of compounds 1-3.

- Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1195-1219.

- Liu, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.

- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries.

- LibreTexts Chemistry. (2025). 7: FT-IR Spectroscopy (Experiment).

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ResearchGate. (n.d.). Calculated and experimental 1H and 13C chemical shifts of the benzene part.

- University of Wisconsin-Madison. (n.d.). Spectroscopy Tutorial: Examples.

- Magnetic Resonance in Chemistry. (1987). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library.

- Organic Chemistry Data. (n.d.). Tables For Organic Structure Analysis.

- Jeliazova, B., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-114.

- American Chemical Society. (n.d.). NMR Guidelines for ACS Journals.

- Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- LibreTexts Chemistry. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- San Jose State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Royal Society of Chemistry. (n.d.). SuppInfo 20150127.

thermal stability and decomposition of 5-Amino-1,2,3-benzenetricarboxylic acid

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Amino-1,2,3-benzenetricarboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and as a functional ligand for creating advanced materials like metal-organic frameworks (MOFs).[1][2] As its use in high-temperature applications and scalable synthesis processes expands, a thorough understanding of its thermal stability and decomposition behavior becomes critical for ensuring process safety, product purity, and material performance. This guide provides a comprehensive framework for characterizing the thermal properties of this compound. It synthesizes established analytical principles with insights from structurally related compounds to propose a robust investigatory methodology, interpret anticipated results, and discuss potential decomposition mechanisms. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's thermal characteristics.

Introduction and Physicochemical Profile

This compound (Molecular Formula: C₉H₇NO₆, Molecular Weight: 225.15 g/mol ) is a substituted aromatic compound featuring both an amine functional group and three carboxylic acid groups on a benzene ring.[3] This unique structure imparts a high degree of functionality, allowing it to engage in a variety of chemical reactions, including oxidation, substitution, and coordination with metal ions.[1] It typically appears as a colorless to pale yellow crystalline powder with solubility in water and polar organic solvents like ethanol and DMSO.[2] Its high melting point, reported to be above 360°C, suggests significant thermal stability.[4]

The primary synthesis route involves the nitration of 1,2,3-benzenetricarboxylic acid, followed by the reduction of the resulting nitro-intermediate (5-nitro-1,2,3-benzenetricarboxylic acid) to the final amino-functionalized product, often using a palladium-on-carbon catalyst.[1][5]

Expertise Insight: The synthesis pathway is a critical consideration for thermal analysis. Incomplete reduction can leave residual 5-nitro-1,2,3-benzenetricarboxylic acid as an impurity. Nitro-aromatic compounds are known to be significantly more energetic and can decompose via highly exothermic, auto-catalytic pathways. The presence of even trace amounts of this intermediate could drastically lower the overall thermal stability and pose a significant safety risk. Therefore, rigorous purification and analytical confirmation of purity are prerequisites for any thermal hazard assessment.

Core Methodologies for Thermal Analysis

To build a complete thermal profile, a multi-technique approach is essential. Each method provides a unique and complementary piece of the puzzle, allowing for a self-validating system of analysis.

-

Thermogravimetric Analysis (TGA): This is the cornerstone technique for determining thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA identifies the onset temperature of decomposition, quantifies mass loss at each stage, and helps differentiate between processes like desolvation and decomposition. Coupling the TGA to an evolved gas analyzer (EGA), such as a Mass Spectrometer (MS) or Fourier-Transform Infrared (FTIR) spectrometer, is crucial for identifying the specific gaseous byproducts of decomposition.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy (exothermic or endothermic nature) of decomposition. The onset temperature of an exothermic event in a DSC scan is a primary indicator of thermal instability. For compounds that may decompose violently, high-pressure crucibles are recommended to contain any pressure generated.

-

Decomposition Kinetics: By performing TGA or DSC experiments at multiple, linear heating rates (e.g., 1, 2, 5, 10 °C/min), it is possible to calculate the kinetic triplet (Activation Energy (Ea), Pre-exponential Factor (A), and reaction model) that describes the decomposition process. Model-free isoconversional methods, such as the Friedman or Ozawa-Flynn-Wall (OFW) methods, are powerful tools for this analysis as they calculate activation energy as a function of conversion, revealing the complexity of the reaction mechanism.[6]

Experimental Protocols

The following protocols outline a comprehensive workflow for the thermal characterization of this compound.

TGA-MS/FTIR Protocol for Evolved Gas Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground, dried this compound into a ceramic or platinum TGA crucible.

-

Instrument Setup:

-

Atmosphere: Run parallel experiments under high-purity nitrogen (for pyrolysis) and air (for oxidative decomposition) at a flow rate of 50 mL/min.

-

Temperature Program: Equilibrate the sample at 30°C for 10 minutes. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

EGA: Set the MS to scan a mass range of 10-200 amu. For FTIR, continuously collect spectra of the evolved gas.

-

-

Data Analysis: Correlate the mass loss steps observed in the TGA curve with the ion currents (MS) or infrared spectra (FTIR) of the evolved gases. Key species to monitor for include H₂O (m/z 18), CO₂ (m/z 44), CO (m/z 28), and fragments indicative of aromatic ring breakdown.

DSC Protocol for Thermodynamic Characterization

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure gold-plated or stainless steel DSC crucible and hermetically seal it.

-

Instrument Setup:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at 50 mL/min.

-

Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 450°C (or just beyond the final decomposition event) at a heating rate of 10°C/min.

-

-

Data Analysis: Integrate the area of any exothermic or endothermic peaks to determine the enthalpy of the event (ΔH in J/g). Determine the onset temperature (Tₒ) of decomposition.

Kinetic Analysis Protocol

-

Data Acquisition: Perform a series of DSC (or TGA) runs using the protocol in 3.2, but with varying heating rates (β): 1, 2, 5, 8, and 10 °C/min.

-

Kinetic Software: Utilize specialized kinetic software (e.g., AKTS, Netzsch Thermokinetics) to analyze the data.

-

Analysis: Apply the Friedman (differential) and/or Ozawa-Flynn-Wall (integral) isoconversional methods to the set of DSC curves. This will generate a plot of activation energy (Ea) versus the degree of conversion (α), providing insight into the mechanism's complexity.

Visualization of Experimental Design & Proposed Mechanisms

Caption: Experimental workflow for thermal characterization.

Anticipated Results and Mechanistic Discussion

While specific experimental data for this compound is not widely published, a decomposition pathway can be hypothesized based on the known behavior of its constituent functional groups. The degradation is expected to be a multi-step process.

Table 1: Anticipated TGA & DSC Data Summary

| Parameter | Atmosphere | Anticipated Value | Evolved Species (from TGA-MS) |

| T_onset (DSC) | Nitrogen | 360 - 380 °C | - |

| ΔH_decomp (DSC) | Nitrogen | -100 to -400 J/g | - |

| Mass Loss Step 1 | Nitrogen | ~360 - 420 °C | CO₂, H₂O |

| Mass Loss Step 2 | Nitrogen | > 420 °C | CO, NH₃, Aromatic Fragments |

| T_onset (DSC) | Air | 340 - 360 °C | - |

| ΔH_decomp (DSC) | Air | > -1500 J/g (highly exothermic) | CO₂, H₂O, NOx |

Proposed Decomposition Mechanism (Inert Atmosphere)

-

Initial Decarboxylation: The decomposition is likely initiated by the loss of one or more carboxyl groups, releasing carbon dioxide (CO₂). This is a common decomposition pathway for aromatic carboxylic acids.[7] Given the steric hindrance of three adjacent carboxyl groups, the initial decarboxylation may occur at a lower temperature than a simple benzoic acid. This step would be identified by a mass loss corresponding to CO₂ (44 g/mol ) and a strong m/z 44 signal in the TGA-MS.

-

Deamination and Further Decarboxylation: At higher temperatures, the amino group is likely to be eliminated as ammonia (NH₃) or other nitrogen-containing species. This may occur concurrently with the loss of the remaining carboxyl groups. General pathways for amino acid degradation often involve deamination and decarboxylation.[8]

-

Aromatic Ring Fragmentation: Following the loss of the functional groups, the remaining benzene ring structure will fragment at significantly higher temperatures, producing a complex mixture of smaller hydrocarbons and char residue.

In an oxidizing atmosphere (air) , the decomposition is expected to initiate at a lower temperature. The process will be a highly exothermic combustion event, producing primarily CO₂, H₂O, and various nitrogen oxides (NOx), resulting in a much larger heat release (ΔH) and typically less solid residue.[9]

Caption: Hypothesized decomposition pathway in an inert atmosphere.

Safety and Handling Considerations

While this compound is not classified as a hazardous substance under standard regulations, its thermal decomposition presents potential risks.[10]

-

Exothermic Decomposition: The DSC analysis will likely reveal a significant exothermic decomposition. When handling larger quantities at elevated temperatures, this presents a risk of a thermal runaway reaction. The kinetic data obtained can be used to simulate large-scale behavior and predict critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT).[6]

-

Gas Evolution: Decomposition evolves gases, including CO₂ and potentially toxic gases like CO and NOx (in air). This can lead to pressure buildup in closed systems. All heating experiments must be conducted in well-ventilated areas or under fume hoods.

-

Dust Hazard: As a fine powder, it poses a dust explosion hazard if dispersed in the air in sufficient concentration near an ignition source. Standard dust mitigation practices should be followed.

Conclusion

A comprehensive understanding of the is paramount for its safe and effective use. The multi-technique approach detailed in this guide—combining TGA-EGA, multi-rate DSC, and kinetic analysis—provides a robust framework for a thorough investigation. The anticipated decomposition mechanism involves initial decarboxylation followed by deamination and ring fragmentation, with the process being significantly more energetic in an oxidizing environment. The data generated through these methods will not only elucidate the fundamental chemical breakdown of the molecule but also provide the critical safety parameters necessary for process scale-up, material design, and risk assessment in research and industrial settings.

References

- Benchchem. This compound | 37141-01-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgKMwX_UQhvJta-MxKnDE8Uvp7ugj0mQw8rP9vtEV4Mpi4Jo91xL9cScmON7VQGJUpPmNTV59OmrjDbg6ane-mh7sMkXpygpdgxg13eMuuHu3Q_ngSrLLavN82OcQZM9NHHdcLog==]

- PubChem. This compound | C9H7NO6 | CID 14434861. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxP0EfHsC83ap6D7GMa3-uiao7zomc48jG91sFxaJZYHM-2OAv7UctEQCkU3kZg2jxjTgplHWQjqmB21Hy2IQyZB0YQwRTv2hvmhhlQY99lpT4qROWhOiNsG1ERhZ-M9yGeZuE6t2RHSOHRf_MsSIuIyFdAD6CFWazsb8_]

- Google Patents. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbiXbHgK8SUfsZ7BxhrHN5yAPWmPJavx1BtUP3KMXnZR4BLs0_VCA2nblbfaAoOzM5ITWisqX0D30W1yXIvtd8YDFCT3J4BmpOwB4vFYYk82xyYXi3DpGTIt9RgjWF2YQ1wq8T_ixZEK3tZro=]

- Merck. Safety Data Sheet for 1,3,5-Benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3fXrvmKd1M9rwfmvp1v_bECIeDjBTcz1FUMIRIkbFwM5KvOBPDjafpEGxhAl6fdWlg54L-tPmtUEoriZl-M8dsFjKgpXodG5_zAbYAa26a4627Epml6leXSgzUgzTTKdzLdtfZx13stERfTd0OT0FQUf-L6nvRH7bv4U3AaOoDpuvOpouQa6oBM544nIncMZbpZLDoB1U_Xw3fMAJUBQgEEFj7rMFr66sRz1EHujQPsTvbgt_cfXr]

- ChemBK. This compound - Introduction. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1SeZyRxtxpv-qIWOKQz6ipHClok7wnrDzA4k2H6rdcQiEVACfSIkWF8NCZ3r2lSyBnO_oJguDLM4X9pODkXiD1d2hDRumAAex2_R7-n96l_JOrgAvscbGHktQy7lgtXKZoCTWT0hNgFq5CNQ9lfSpU-6x7ZbSqjynwDVbfgjKzXu5Q==]

- Sigma-Aldrich. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.

- ChemBK. 5-amino-1.2.3-benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCmULTmkBWwjPr-evO5RPPq8R0CHCDcHtyLDlgApFD_PYkSC4YB0WCj7JZbCyngLf8PgNxNiIzjlTgbFIm5SZTev5LHswmBFvWwt3ojwsA-oGjxiLhgJ1gQIf3MejxuLV2liBFeNhmT0Dwv9ZP4iAgRit3E2-I9FdxGYMtZY-T]

- DC Fine Chemicals. Safety Data Sheet for 1,3,5-Benzenetricarboxylic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuSX8nk9iG0nrUg_UcB8djekEjoXuo80tbFVa3XnguxlztpOntUXymWq2hGPxvsguA6ZufUuKNQT_7uFkh6lSB4fNVsq4QcV4ekVqqY9w80TjEoDq7WNx_7iu6fVstdzecQ3W_5fYXU09HGqQ5qtgBWI0Dsf_lclmKxcCd92k80EWrc_T7CgcwkxZXU9aeM3E1Ck8=]

- MDPI. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHzduk9RaXFT9eKNJpxDqBXup_x63dwW1K_59Q11JzvTePb4164IQxS7tmjWjuZAvWzuC8jD9arbjlIFajMQsTGxzx8UOGwxs3Grd_KZ0Uh_9kao0b7f00rzslfXoxbVJTPiA=]

- MedMuv. General Pathways of Amino Acids Transformation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3rwmKZE6xWwwBzE0OX_WTLXirueLqrf9fL0mTnn9ld3rhEgCcoZuIymiaHAtWZNAxS1Sn6I0jR3ho1xxfxs5JJnzjkwx52BZ_1MxNQeNUShoIw7HeGce6_SmQUy1PJjIuAyAsz7QiOXxkGk7PM0DVH5JLILudybBeSbITI0TsDi2R]

- The Journal of Organic Chemistry. Pyrolysis of amino acids. Mechanistic considerations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFytY_71ewtrqYAm0nx0BScCl7cT-Gv-dymYQ1ZbJng8wqt8VmtVahB2OeEXcLIfpQJxIO1vpNpq6XQq_GQSnxUVOCuF6QbYfInrfl4qKFHVGyxXeMbvLsjlHs6YUMKHGIcMKlJKvEH]

- ResearchGate. The thermal decomposition of benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWZeQsS438Ma-kQZ1jyF-UTDBeNW0t2cNSspA43ju8_oCVC6Y_buGAPLTPZu-2IGQ2r6jlyGe2speoYx9FiK1jBn1tWl8K1euN1ITbDNj3RmKCPMbuMaogAazZolFcdYYMIxFRmDXoKJ8MmTEd7ZbAgVKXhNgiGaRvoinQLmIjjj5PseIAkYrHTElc-ej5pOR6WrIT09QR]

- ResearchGate. Research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) applying DSC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcWMJRVwW82Pzy8xezATAJt6TmSmpqjVgVjFk_a4Q9VPW6mLQlm5b5lYPacRWqcvDG8H8CkGDVm803L7fxQWmyafjwSYS70W1p20l3BcN4WiveXg1zzMVaZeZ3B_1tFafTeEOnj6JM8w3pfujrzRFv4JGyF_x4tCOZVY_c_a2H7F4z5fZs5CrpBRXo3XaTE6Gipne1cJSYsZ9zJ1NFeLPbtgxbmVYY05lrmg7OsEsOycBSiO0Lb9YxvAlU8kCLmGRIXOwsrltI7TDTAN3LUnYdjzks6TK7GAV7HFZhshJwSHL6Bx4KYBHBZj5o5rcrg5DDjw5BngntxZpXihAHtuX-PUqvAS5o05Z03sIUKFlkwTExIiIqQ9mYdpJFWP3ij5sPnyHGCq9HezplwdnonD1Y4Ig128ZQ_tWTf2_tZbXzMYKsH4Mau1ua_DGpRWXTLh_-]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H7NO6 | CID 14434861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. CN113372231A - Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medmuv.com [medmuv.com]

- 9. mdpi.com [mdpi.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

A Deep Dive into 5-Amino-1,2,3-benzenetricarboxylic Acid: A Theoretical and Computational Guide

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the study of 5-Amino-1,2,3-benzenetricarboxylic acid. Tailored for researchers, medicinal chemists, and materials scientists, this document delves into the fundamental electronic structure, reactivity, and spectroscopic properties of this versatile molecule, alongside detailed protocols for its computational analysis.

Introduction: The Multifaceted Nature of this compound

This compound is a unique aromatic compound characterized by the presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) groups on a benzene ring. This distinct electronic architecture imparts a range of interesting physicochemical properties, making it a valuable building block in supramolecular chemistry, materials science, and drug design. Its ability to participate in hydrogen bonding, coordination with metal ions, and various organic reactions has led to its use in the synthesis of novel polymers, metal-organic frameworks (MOFs), and as a functionalizing agent for nanomaterials.

A thorough understanding of its molecular properties at the quantum mechanical level is paramount for the rational design of new materials and therapeutics. This guide will navigate the theoretical framework and practical application of computational chemistry to unlock the full potential of this compound.

Part 1: Theoretical Foundations and Computational Strategy

The computational investigation of a molecule like this compound typically follows a multi-step approach, beginning with the determination of its most stable three-dimensional structure and progressing to the calculation of its electronic, spectroscopic, and reactive properties. Density Functional Theory (DFT) has emerged as a robust and widely used method for such studies, offering a favorable balance between computational cost and accuracy.

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction-based approaches that depend on 3N coordinates for N electrons.

For a molecule like this compound, DFT allows for the precise calculation of:

-

Optimized Molecular Geometry: The most stable arrangement of atoms in space.

-

Vibrational Frequencies: Predicting infrared (IR) and Raman spectra.

-

Electronic Properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): A map of the charge distribution, indicating sites for electrophilic and nucleophilic attack.

-

Conceptual DFT Descriptors: Quantifying global and local reactivity.

Choosing the Right Tools: Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functionals: The exchange-correlation functional approximates the complex many-electron interactions. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown excellent performance in predicting geometries and electronic properties.

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p) , are commonly employed for their balance of accuracy and computational efficiency. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are important for describing anions and systems with lone pairs, while (d,p) adds polarization functions to allow for more flexibility in the orbital shapes.

The combination of B3LYP/6-311++G(d,p) is a well-established and reliable level of theory for the computational study of aromatic compounds containing amino and carboxylic acid groups, providing a solid foundation for the protocols outlined in this guide.

Part 2: Step-by-Step Computational Protocols

This section provides detailed, field-proven workflows for the theoretical and computational analysis of this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

Protocol 1: Geometry Optimization and Frequency Analysis